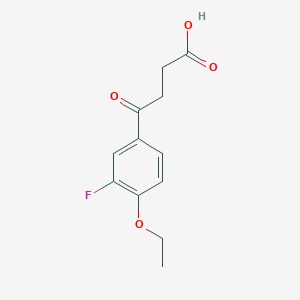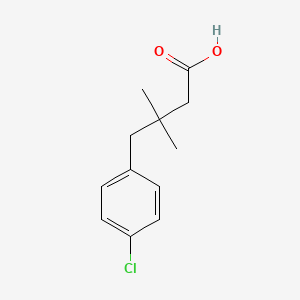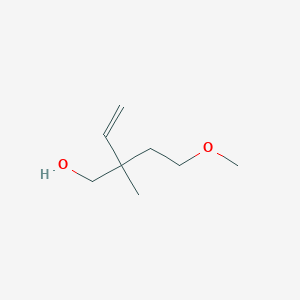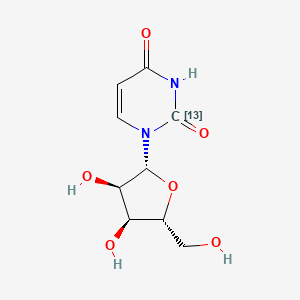
Uridine-2-13C
描述
Uridine-2-13C is a stable isotope-labeled compound of uridine, where the carbon at the second position of the ribose ring is replaced with the carbon-13 isotope. Uridine itself is a nucleoside composed of uracil and ribose, playing a crucial role in the metabolism of carbohydrates and the synthesis of RNA. The incorporation of carbon-13 makes this compound particularly valuable in scientific research, especially in metabolic studies and tracer experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-2-13C typically involves the incorporation of carbon-13 into the ribose moiety. One common method is the Kiliani-Fischer synthesis, which starts with the condensation of potassium cyanide with D-erythrose to form an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose. These epimers are then separated using ion-exchange chromatography. The D-[1-13C]ribose is further processed to obtain D-[2-13C]ribose, which is then combined with uracil to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chromatographic techniques for the separation of isotopically labeled compounds and the optimization of reaction conditions to ensure high yield and purity. The use of stable isotopes like carbon-13 requires specialized equipment and facilities to handle and measure the isotopic enrichment accurately .
化学反应分析
Types of Reactions
Uridine-2-13C undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil and ribose derivatives.
Reduction: Reduction reactions can convert uridine into dihydrouridine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups on the ribose ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus oxychloride are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Uracil and ribose derivatives.
Reduction: Dihydrouridine.
Substitution: Various uridine analogs with modified ribose rings.
科学研究应用
Uridine-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of uridine in biochemical pathways.
Biology: Helps in studying RNA synthesis and degradation, as well as nucleotide metabolism.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of uridine-based drugs.
Industry: Employed in the development of new nucleoside analogs for therapeutic applications
作用机制
Uridine-2-13C exerts its effects by participating in the same biochemical pathways as natural uridine. It is incorporated into RNA and other nucleotides, allowing researchers to track its metabolic fate using nuclear magnetic resonance (NMR) and mass spectrometry. The carbon-13 isotope acts as a tracer, providing detailed information about the molecular targets and pathways involved in uridine metabolism .
相似化合物的比较
Similar Compounds
Uridine-13C,15N2:
Uridine-13C-5: Labeled at the fifth carbon position of the ribose ring.
Uridine-13C-9: Labeled at the ninth carbon position of the ribose ring
Uniqueness
Uridine-2-13C is unique due to its specific labeling at the second carbon position, making it particularly useful for studying the early steps of ribose metabolism and the initial incorporation of uridine into RNA. This specificity allows for more precise tracking and analysis compared to other labeled uridine compounds .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-RCIQEJBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





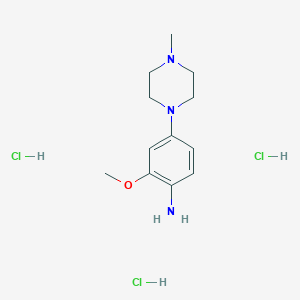

![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)
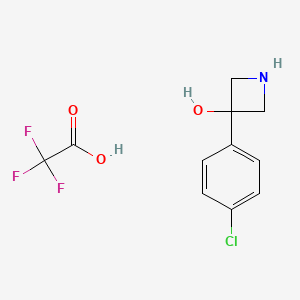
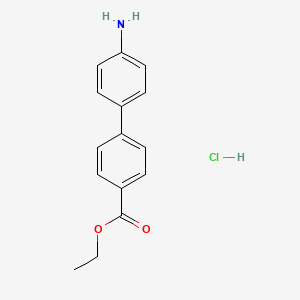
![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
